WF-2421 vs. Fungal Aldose Reductase Inhibitor Class: Potency Comparison Across Fungal Metabolites
WF-2421 demonstrates substantially greater potency (IC50 = 30 nM) against rabbit lens aldose reductase compared to several other fungal-derived aldose reductase inhibitors. Citrinin and its reduction product dihydrocitrinin, both fungal metabolites evaluated using rat lens enzyme preparation, exhibit IC50 values of approximately 10 μM [1]. Moniliformin, another fungal metabolite, displays an IC50 of 19 μM [1]. This represents an approximately 300- to 600-fold difference in potency between WF-2421 and these fungal comparators. The magnitude of this potency differential supports WF-2421 as a more potent option among fungal-derived aldose reductase inhibitors for in vitro studies requiring sub-micromolar activity [2]. However, these comparisons are derived from different experimental systems and enzyme sources, requiring caution in direct potency extrapolation.
| Evidence Dimension | Aldose reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 × 10⁻⁸ M (30 nM) |
| Comparator Or Baseline | Citrinin/dihydrocitrinin: IC50 ≈ 10 μM; Moniliformin: IC50 = 19 μM |
| Quantified Difference | WF-2421 is approximately 300-600 times more potent than citrinin and moniliformin in terms of IC50 values (30 nM vs. 10-19 μM) |
| Conditions | WF-2421: partially purified rabbit lens aldose reductase [Nishikawa et al., 1991]; Comparators: rat lens enzyme preparation |
Why This Matters
This potency differential informs selection when screening fungal natural product libraries for potent aldose reductase inhibitors, as WF-2421 provides sub-100 nM activity whereas many fungal metabolites operate in the micromolar range.
- [1] Studies on aldose reductase inhibitors from fungi. I. Citrinin and related benzopyran derivatives; Studies on aldose reductase inhibitors from fungi. II. Moniliformin and small ring analogues. IC50 values for citrinin (≈10 μM) and moniliformin (19 μM) against rat lens aldose reductase. View Source
- [2] Nishikawa M, Tsurumi Y, Murai H, Yoshida K, Okamoto M, Takase S, Tanaka H, Hirota H, Hashimoto M, Kohsaka M. WF-2421, a new aldose reductase inhibitor produced from a fungus, Humicola grisea. J Antibiot (Tokyo). 1991 Feb;44(2):130-5. doi: 10.7164/antibiotics.44.130. PMID: 1901310. View Source
